Aplaviroc - 461443-59-4

Aplaviroc

Catalog Number: EVT-259516
CAS Number: 461443-59-4
Molecular Formula: C33H43N3O6
Molecular Weight: 577.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A spiro-diketo-piperazine; a potent noncompetitive allosteric antagonist of the CCR5 receptor with concomitantly potent antiviral effects for HIV-1.
Aplaviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against HIV-1. Aplaviroc inhibits HIV-1 entry via CCR5 coreceptor interaction.
Synthesis Analysis

The synthesis of Aplaviroc involves multiple steps, beginning with the formation of the spirodiketopiperazine core. Key steps in its synthesis include:

  1. Formation of the Diketopiperazine Core: This involves cyclization reactions that create the spiro structure.
  2. Functionalization: Various functional groups are introduced to enhance potency and selectivity for CCR5.
  3. Optimization: Modifications are made to improve oral bioavailability and pharmacokinetic properties, which may involve adjusting molecular weight and solubility parameters .
Molecular Structure Analysis

Aplaviroc has a molecular formula of C33H43N3O6 and a molecular weight of approximately 573.72 g/mol . The compound's structure features a complex arrangement that includes:

  • Spiro Configuration: The unique spiro structure contributes to its binding affinity for CCR5.
  • Functional Groups: Various functional groups are strategically placed to facilitate interactions with target receptors.

The three-dimensional conformation of Aplaviroc allows it to fit into the CCR5 binding pocket effectively, enabling strong non-covalent interactions, including hydrogen bonds with key amino acid residues .

Chemical Reactions Analysis

Aplaviroc's primary chemical reactions involve its interaction with CCR5 and HIV-1 gp120. Key aspects include:

  • Binding Affinity: Aplaviroc binds to CCR5 with high affinity (50% inhibitory concentrations ranging from 0.2 to 0.6 nM), effectively blocking HIV-1 entry into host cells .
  • Synergistic Effects: When combined with other antiviral agents, Aplaviroc exhibits synergistic effects that enhance its efficacy against HIV-1 .

These interactions are crucial for understanding how Aplaviroc can be used in combination therapies to combat HIV resistance.

Mechanism of Action

The mechanism of action of Aplaviroc involves several key processes:

  1. CCR5 Binding: Aplaviroc binds specifically to the CCR5 receptor on host cells.
  2. Inhibition of Viral Entry: By occupying the binding site, Aplaviroc prevents HIV-1 gp120 from attaching to CCR5, thereby blocking viral entry into cells.
  3. Impact on Viral Replication: This inhibition leads to a decrease in viral replication and spread within the host .

Studies have shown that Aplaviroc's mechanism is effective against both laboratory strains and primary isolates of R5-tropic HIV-1, including multidrug-resistant variants.

Physical and Chemical Properties Analysis

Aplaviroc exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited aqueous solubility, which poses challenges for formulation.
  • Stability: The compound's stability under physiological conditions is essential for its effectiveness as an antiviral agent.
  • Melting Point: Specific melting point data may vary based on purity but is typically within a defined range that indicates solid-state stability.

These properties are crucial for developing effective delivery systems and formulations for clinical use.

Applications

Aplaviroc has significant potential applications in the field of antiviral therapy:

  • HIV Treatment: As a CCR5 inhibitor, it offers a promising option for treating patients infected with R5-tropic HIV strains.
  • Combination Therapy: Its ability to work synergistically with other antiretroviral drugs makes it an attractive candidate for combination therapy approaches aimed at overcoming drug resistance .
  • Research Tool: Aplaviroc serves as a valuable tool in research settings for studying HIV entry mechanisms and receptor interactions.

Despite its withdrawal from clinical studies due to safety concerns, ongoing research continues to explore its potential in various therapeutic contexts .

Historical Context and Development Trajectory of Aplaviroc

Discovery and Rational Design of Spiro-Diketo-Piperazine CCR5 Antagonists

The discovery of Aplaviroc (APL, GW873140, AK602/ONO4128) emerged from a concerted effort to target the CCR5 co-receptor, pivotal for the cellular entry of R5-tropic human immunodeficiency virus type 1 (HIV-1). This initiative was galvanized by the observation of natural resistance to HIV-1 infection in individuals carrying the CCR5-Δ32 mutation. Aplaviroc belongs to the spirodiketopiperazine (SDP) class of small-molecule antagonists, a scaffold identified for its privileged status in targeting G protein-coupled receptors (GPCRs), particularly CCR5 [1] [4] [8].

Initial lead compounds featured a central 1,4,9-triazaspiro[5.5]undecane-2,5-dione core. Structure-activity relationship (SAR) studies revealed that optimal antiviral potency required specific structural modifications:

  • Lipophilic Anchor: Incorporation of a cyclohexylhydroxymethyl group at the C3 position of the spirocycle significantly enhanced CCR5 binding affinity by occupying a hydrophobic pocket within the transmembrane helices [1] [8].
  • Acidic Moiety: Introduction of a 4-(4-carboxyphenoxy)benzyl group on the piperazine nitrogen improved metabolic stability and reduced hERG channel affinity, mitigating cardiac toxicity risks [1] [3] [6].
  • N-Butyl Group: Addition of an N-butyl substituent on the diketopiperazine ring optimized pharmacokinetic properties and receptor occupancy [1] [9].

Lead optimization focused on addressing metabolic liabilities. The methylene bridge linking the diketopiperazine to the cyclohexane ring in early leads (e.g., compound 225a) was identified as a site of cytochrome P450 (CYP)-mediated hydroxylation, leading to variable exposure. Introducing a hydroxyl group at this position generated a metabolite (226a) retaining potent CCR5 antagonism. Combining this hydroxylation with the carboxylic acid moiety yielded Aplaviroc (226b), which exhibited improved pharmacokinetics and reduced metabolic clearance in preclinical models compared to its predecessors like 225b [1] [3]. Aplaviroc demonstrated sub-nanomolar to low nanomolar affinity for human CCR5 (KD ~3 nM) and potently inhibited gp120 binding and fusion of diverse R5-HIV-1 isolates (IC50 values typically 0.1–0.6 nM) in vitro [1] [5] [8].

Table 1: Key Structural Optimizations in Spirodiketopiperazine CCR5 Antagonist Development Leading to Aplaviroc

CompoundCore StructureR1 GroupR2 GroupCCR5 IC50 (nM) / Anti-HIV IC50 (nM)Key Properties/Improvements
Early Lead (e.g., 225a)SpirodiketopiperazineH-CH2-Linker-PhenylBinding: ~30 / Viral: ~5Low oral bioavailability (F=2% in rat), metabolic hydroxylation site identified
Acid Metabolite (225b)SpirodiketopiperazineCOOH-CH2-Linker-PhenylBinding: ~13Improved bioavailability (F=34% in rat) but metabolic instability
Hydroxyl Metabolite (226a)SpirodiketopiperazineH-CH(OH)-Linker-PhenylViral: ~53Retained potency, identified active metabolite
Aplaviroc (226b)SpirodiketopiperazineCOOH-CH(OH)-Linker-PhenylBinding: ~34 / Viral: ~34Combined acid + hydroxyl groups; Improved PK (F=23% in rat), reduced metabolic clearance

Preclinical Development: Target Validation and Lead Optimization Strategies

Robust preclinical studies validated Aplaviroc's mechanism and efficacy. It functioned as a competitive, allosteric antagonist, binding to a hydrophobic pocket formed by CCR5's transmembrane helices (TMs 1, 2, 3, 5, 6, 7). This binding stabilized an inactive receptor conformation incapable of supporting gp120 binding and subsequent membrane fusion, preventing viral entry [1] [4] [8]. Aplaviroc exhibited high potency against a broad spectrum of laboratory-adapted and primary R5-HIV-1 strains, including isolates resistant to reverse transcriptase and protease inhibitors (IC50 0.1–0.6 nM) [1] [5] [8].

Synergy studies were pivotal in understanding its potential role in combination regimens. Aplaviroc demonstrated additive to synergistic effects when combined with other antiretroviral classes:

  • NRTIs (Zidovudine - ZDV), NNRTIs (Nevirapine - NVP), PIs (Indinavir - IDV), Fusion Inhibitors (Enfuvirtide - ENF): Synergism observed against pure R5-HIV-1Ba-L [5].
  • CXCR4 Inhibitors (AMD3100, TE14011): Potent synergism observed against a mixed R5/X4-HIV-1Ba-L/104pre challenge. This highlighted the potential therapeutic advantage of dual coreceptor blockade in preventing tropism shifts and suggested future strategies combining CCR5 and CXCR4 antagonists [5].
  • Other CCR5 Inhibitors (TAK779, SCH-C): Only mild synergism or additivity was observed, indicating no significant benefit over Aplaviroc monotherapy within this class [5].

Table 2: Preclinical Profile of Aplaviroc

ParameterFindingsSignificance
MechanismCompetitive, allosteric CCR5 antagonist; Blocks gp120 binding & fusionValidated CCR5 as a viable therapeutic target; High barrier to resistance via envelope mutations
Antiviral Potency (In Vitro)IC50 0.1–0.6 nM against diverse R5-HIV-1 strains (lab & primary, incl. MDR)Superior potency to earlier candidates (e.g., SCH-C, TAK779); Covered clinically relevant viruses
In Vivo Efficacy (NOG Mice)~2 log10 reduction in viremia post R5-HIV-1JR-FL infectionProof-of-concept for efficacy in a stringent humanized mouse model
Synergy ProfileSynergy with ZDV, NVP, IDV, ENF (vs R5); Strong Synergy with AMD3100/TE14011 (vs R5/X4 mix); Additivity/Mild Synergy with TAK779/SCH-CSupported use in combination ART; Highlighted potential of dual CCR5/CXCR4 blockade
Key ADME/ToxOral bioavailability (rat: 23-39%); Substrate/inhibitor of OATP1B1; Weak time-dependent CYP3A inhibitor; Species-specific hepatotoxicity signal (rat, not monkey)Identified potential PK interactions & tissue distribution (liver conc. > blood); Hepatotoxicity not predicted by standard models

Lead optimization addressed critical ADME (Absorption, Distribution, Metabolism, Excretion) and safety concerns:

  • hERG Liability: Early spirodiketopiperazines exhibited affinity for the hERG potassium channel, posing a risk for QT interval prolongation. SAR optimization, particularly introducing the hydroxyl group on the fused benzene ring (as seen in analogues like 208b), significantly improved hERG IC50 values (e.g., from 680 nM to >78,000 nM), reducing cardiac risk potential [1].
  • Metabolic Stability: Addressing the metabolic soft spot via hydroxylation (leading to 226b) improved pharmacokinetic profiles. Aplaviroc showed moderate oral bioavailability in rats (F = 23-39%) [1] [6].
  • Tissue Distribution: Preclinical radiolabeled studies revealed significant hepatic accumulation in rats and monkeys (70-100x higher concentrations than blood), linked to its role as a substrate and inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1) transporter. This was a critical, albeit underappreciated, preclinical signal [6] [7].
  • Species-Specific Toxicity: Long-term, high-dose rat studies (>500 mg/kg/day) showed ALT and bilirubin elevations, but no adverse effects were seen in monkeys at doses up to 2000 mg/kg/day, suggesting a potential disconnect in predicting human hepatotoxicity [6] [7].

Termination Rationale: Hepatotoxicity and Efficacy Challenges in Clinical Translation

Despite promising preclinical data, Aplaviroc's clinical development (Phase IIb) was terminated in October 2005 due to unacceptable idiosyncratic hepatotoxicity. Two pivotal studies, ASCENT and EPIC, provided the critical safety data:

  • ASCENT: Compared Aplaviroc (600mg BID, 800mg BID) + ZDV/3TC vs. Efavirenz (EFV) + ZDV/3TC in ART-naïve patients.
  • EPIC: Compared Aplaviroc (200mg BID, 400mg BID, 800mg QD) + Lopinavir/Ritonavir (LPV/r) vs. ZDV/3TC + LPV/r in ART-naïve patients [3] [6] [7].

Analysis of these studies revealed a clear hepatotoxicity signal:

  • ALT Elevations (Grade ≥2): Occurred in 17/281 (6.0%) Aplaviroc recipients vs. 2/55 (3.6%) control recipients.
  • Total Bilirubin Elevations (Grade ≥2): Occurred in 29/281 (10.3%) Aplaviroc recipients vs. 4/55 (7.3%) controls.
  • Severe Hepatotoxicity: Two Aplaviroc recipients developed Grade 3 or 4 elevations in both ALT and Bilirubin. One case involved severe hepatic cytolysis, directly attributed to Aplaviroc, prompting study termination. Liver biopsies in affected patients showed findings consistent with drug-induced liver injury (DILI), including confluent centrilobular necrosis in some cases [3] [6] [7].

Table 3: Hepatotoxicity Signal in Aplaviroc Phase IIb Clinical Trials (ASCENT & EPIC)

Toxicity ParameterAplaviroc Groups (N=281)Control Groups (N=55)Comments
ALT Elevation ≥ Grade 2 ( >2.5x ULN)17 (6.0%)2 (3.6%)Indicates hepatocellular injury
Total Bilirubin Elevation ≥ Grade 2 ( >1.5x ULN)29 (10.3%)4 (7.3%)Indicates potential impairment of bile handling/transport
Concurrent Grade ≥3 ALT & Bilirubin Elevation2 Cases0 CasesHy's Law cases; High risk of severe DILI
Severe Hepatic Cytolysis (Attributed to APL)1 Case0 CasesLed to permanent discontinuation

The hepatotoxicity was idiosyncratic and intrinsic to the molecule:

  • No Clear PK Correlation: Analysis showed high inter-subject variability in Aplaviroc plasma exposure (AUC0-24), but no significant correlation was found between plasma concentrations and the occurrence of liver enzyme elevations [6] [7].
  • Role of Hepatic Transporters: The significant preclinical liver accumulation, its activity as an OATP1B1 substrate/inhibitor, and the pattern of injury (mixed hepatocellular and cholestatic features in some cases) strongly implicated hepatic transporter-mediated uptake and potential disruption of bile acid homeostasis as a key mechanism, potentially leading to mitochondrial stress or immune-mediated injury in susceptible individuals [6] [7] [8].
  • Mechanism Specific?: The lack of similar severe hepatotoxicity signals with the subsequently approved CCR5 antagonist Maraviroc suggests the toxicity was not class-based but specific to the Aplaviroc chemical structure [3] [6].

Concurrent with safety concerns, efficacy challenges emerged:

  • ASCENT Efficacy: Preliminary data suggested Aplaviroc, even at high concentrations, was under-effective in many patients compared to the EFV control arm. The study did not demonstrate non-inferiority to the standard of care at the time [3] [7].
  • Viral Breakthrough/Tropism Shift: While not the primary driver for termination, concerns existed about potential viral breakthrough via selection of pre-existing or emergent X4-tropic virus, a theoretical risk for all CCR5 antagonists. The synergy seen preclinically with CXCR4 inhibitors highlighted this challenge but wasn't clinically evaluated [5] [7].

Properties

CAS Number

461443-59-4

Product Name

Aplaviroc

IUPAC Name

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid

Molecular Formula

C33H43N3O6

Molecular Weight

577.7 g/mol

InChI

InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1

InChI Key

GWNOTCOIYUNTQP-FQLXRVMXSA-N

SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O

Solubility

Soluble in DMSO

Synonyms

4-((4-(((3R)-1-butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro(5.5)undec-9-yl)methyl)phenyl)oxy)benzoic acid hydrochloride
aplaviroc
benzoic acid, 4-(4-(((3R)-1-butyl-3-((R)-cyclohexylhydroxymethyl)-2,5-dioxo-1,4,9- triazaspiro(55)undec-9-yl)methyl)phenoxy)-
GW873140

Canonical SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O

Isomeric SMILES

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.